4-fluoro-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F4N2O2S/c21-13-8-6-12(7-9-13)18(27)26(11-14-3-2-10-28-14)19-25-17-15(20(22,23)24)4-1-5-16(17)29-19/h1,4-9,14H,2-3,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPNKEWDGHFWIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-fluoro-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzamide is a novel benzothiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down into several functional groups:
- Benzothiazole moiety : Known for its pharmacological properties.
- Trifluoromethyl group : Often enhances the lipophilicity and metabolic stability of compounds.
- Tetrahydrofuran : A cyclic ether that may influence the compound's solubility and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been studied for its potential as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in pain modulation and inflammation pathways.
Enzyme Inhibition
- sEH Inhibition : The inhibition of sEH can lead to increased levels of bioactive lipids that promote anti-inflammatory effects.
- FAAH Inhibition : By inhibiting FAAH, the compound may enhance endocannabinoid signaling, potentially providing analgesic effects without the side effects associated with traditional opioids.
Biological Activity Data
Recent studies have evaluated the compound's activity against various biological targets. The following table summarizes key findings from these evaluations:
Case Studies
Several studies have explored the efficacy of similar benzothiazole derivatives, providing insights into their therapeutic potential:
- Anti-Tubercular Activity : A study highlighted the synthesis and evaluation of benzothiazole-based compounds, with some derivatives showing promising in vitro activity against Mycobacterium tuberculosis, indicating that structural modifications can significantly influence biological outcomes .
- Pain Management Studies : Research into dual inhibitors of sEH and FAAH demonstrated that compounds with trifluoromethyl substitutions exhibited favorable pharmacokinetic profiles and reduced side effects compared to traditional analgesics, suggesting a viable path for developing safer pain management therapies .
- In Vivo Evaluations : Animal models have shown that certain benzothiazole derivatives can alleviate pain without inducing depressive behaviors commonly associated with opioid treatments, thus supporting their therapeutic viability in chronic pain management scenarios .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Substituent Effects on Bioactivity :
- The trifluoromethyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes, as seen in sulfonamide inhibitors (e.g., compound 39 in ) .
- Morpholine (TOZ5) and piperazine (4i) substituents improve solubility and pharmacokinetic profiles compared to the THF-methyl group in the target compound .
Synthetic Efficiency :
- Yields for benzothiazole-linked benzamides (e.g., TOZ5 at 45%, TOZ6 at 86%) suggest that electron-donating groups (e.g., methoxy) facilitate higher yields than electron-withdrawing groups (e.g., CF₃).
Thermal Stability :
- Melting points correlate with crystallinity; derivatives with rigid substituents (e.g., 4i at 177.2°C) exhibit higher thermal stability than flexible analogs (e.g., propargyloxy-phenyl acetamide at 239–240°C) .
Key Observations :
- Trifluoromethyl groups (as in the target compound) are associated with enhanced protease binding in anthrax lethal factor inhibitors .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
Thiazole ring formation : Use α-haloketones and thiourea under acidic/basic conditions to construct the benzo[d]thiazole core .
Coupling reactions : Introduce the tetrahydrofuran (THF)-methyl and fluorobenzamide groups via nucleophilic substitution or amidation. Catalysts like HATU or DCC improve yields in polar aprotic solvents (DMF, DCM) .
Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to prevent side reactions during amide bond formation .
Q. Optimization strategies :
- Monitor reaction progress via TLC or HPLC.
- Adjust temperature (e.g., 0–60°C) to balance reactivity and selectivity .
- Purify intermediates via column chromatography (hexane/EtOAc gradients) .
Q. How is structural characterization performed, and what analytical techniques are critical?
Key techniques :
- NMR spectroscopy :
- ¹H NMR : Identify protons on the THF-methyl (δ 3.5–4.0 ppm) and trifluoromethyl (δ 7.8–8.2 ppm) groups.
- ¹³C NMR : Confirm carbonyl (C=O, ~170 ppm) and aromatic carbons .
- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z 455.3 [M+H]⁺) .
- IR spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
Data interpretation : Compare experimental results with computational predictions (e.g., Gaussian-based DFT calculations) .
Q. What preliminary biological screening assays are suitable for this compound?
- Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (MIC values) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
Methodology :
Analog synthesis : Modify substituents (e.g., replace trifluoromethyl with cyano or nitro groups) .
Biological testing : Compare IC₅₀ values across analogs to identify critical functional groups.
Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., EGFR kinase) .
Q. Example SAR findings :
| Substituent | Activity (IC₅₀, μM) | Target Protein |
|---|---|---|
| Trifluoromethyl | 0.45 | EGFR |
| Methoxy | 1.20 | EGFR |
| Chloro | 2.10 | EGFR |
| Data adapted from similar benzamide-thiazole derivatives |
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?
Common contradictions :
- Overlapping peaks : Use 2D NMR (COSY, HSQC) to assign protons/carbons in crowded aromatic regions .
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to isolate solvent-induced shifts .
- Dynamic effects : Variable-temperature NMR to detect conformational exchange (e.g., THF ring puckering) .
Case study : A ¹H NMR signal at δ 7.9 ppm initially assigned to fluorophenyl protons was later re-assigned to benzo[d]thiazole protons via NOESY correlations .
Q. What in vitro/in vivo models are appropriate for evaluating pharmacokinetic properties?
- In vitro :
- In vivo :
Q. How can reaction byproducts be minimized during large-scale synthesis?
Strategies :
- Catalyst optimization : Switch from HATU to EDCI for cost-effective amide coupling .
- Solvent selection : Replace DMF with acetonitrile to reduce carbocation side reactions .
- Workup protocols : Use aqueous washes (NaHCO₃) to remove unreacted acids .
Q. Yield improvement :
| Step | Yield (Initial) | Yield (Optimized) |
|---|---|---|
| Thiazole formation | 60% | 85% |
| Amidation | 45% | 75% |
| Based on iterative solvent/catalyst screening |
Q. What methodologies elucidate the mechanism of action in cancer research?
Q. How can regioselectivity challenges in benzamide-thiazole coupling be addressed?
Approaches :
- Directing groups : Install nitro or methoxy groups to steer coupling to specific positions .
- Metal catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura cross-coupling .
- Microwave synthesis : Enhance reaction rates and selectivity via controlled heating .
Q. What computational tools predict metabolic liabilities of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
